molecular formula C16H15N5O B14265594 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 141889-41-0

4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14265594
CAS No.: 141889-41-0
M. Wt: 293.32 g/mol
InChI Key: MOXSMAJIGCIVQY-UHFFFAOYSA-N
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Description

4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with appropriate aldehydes or ketones. One common method is the condensation reaction between 5-amino-3-methyl-1-phenylpyrazole and a suitable aldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties

Properties

CAS No.

141889-41-0

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]phenol

InChI

InChI=1S/C16H15N5O/c1-11-15(19-18-12-7-9-14(22)10-8-12)16(17)21(20-11)13-5-3-2-4-6-13/h2-10,22H,17H2,1H3

InChI Key

MOXSMAJIGCIVQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=C(C=C2)O)N)C3=CC=CC=C3

Origin of Product

United States

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